3-cyclohexene-1-carboxylic acid, 6-[[4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl]carbonyl]-
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Overview
Description
3-cyclohexene-1-carboxylic acid, 6-[[4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl]carbonyl]- is a complex organic compound featuring a piperazine ring, a phenylprop-2-enyl group, and a cyclohexene carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexene-1-carboxylic acid, 6-[[4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl]carbonyl]- typically involves multiple steps. One common method includes the reaction of cyclohex-3-ene-1-carboxylic acid with 4-[(2E)-3-phenylprop-2-enyl]piperazine under specific conditions to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like dicyclohexylcarbodiimide (DCC) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexene-1-carboxylic acid, 6-[[4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl]carbonyl]- can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-cyclohexene-1-carboxylic acid, 6-[[4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl]carbonyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-cyclohexene-1-carboxylic acid, 6-[[4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl]carbonyl]- involves its interaction with specific molecular targets. The piperazine ring and phenylprop-2-enyl group allow it to bind to various receptors or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol: A derivative with similar structural features but different functional groups.
3-Cyclohexene-1-carboxylic acid: Shares the cyclohexene carboxylic acid moiety but lacks the piperazine and phenylprop-2-enyl groups.
Uniqueness
3-cyclohexene-1-carboxylic acid, 6-[[4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl]carbonyl]- is unique due to its combination of a piperazine ring, phenylprop-2-enyl group, and cyclohexene carboxylic acid moiety. This unique structure allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C21H26N2O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H26N2O3/c24-20(18-10-4-5-11-19(18)21(25)26)23-15-13-22(14-16-23)12-6-9-17-7-2-1-3-8-17/h1-9,18-19H,10-16H2,(H,25,26)/b9-6+ |
InChI Key |
JLTLXEFNRIBPCX-RMKNXTFCSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3CC=CCC3C(=O)O |
SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3CC=CCC3C(=O)O |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3CC=CCC3C(=O)O |
Origin of Product |
United States |
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